molecular formula C18H15Cl2N3O B4297006 N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

Cat. No.: B4297006
M. Wt: 360.2 g/mol
InChI Key: UQAOXCRJDWQXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the condensation of o-phenylenediamine with a suitable diketone, such as acetylacetone, under acidic conditions to form the benzodiazepine core.

    Oxime Formation: The benzodiazepine core is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.

    O-(2,4-dichlorobenzyl) Substitution: The final step involves the reaction of the oxime derivative with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its anxiolytic and anticonvulsant properties.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Chlordiazepoxide: Known for its use in treating anxiety and alcohol withdrawal symptoms.

    Lorazepam: Used for its sedative and anxiolytic effects.

Uniqueness

N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its oxime functionality also provides a unique site for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c1-11-18(12(2)22-17-6-4-3-5-16(17)21-11)23-24-10-13-7-8-14(19)9-15(13)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOXCRJDWQXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
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N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
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N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
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N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
Reactant of Route 5
Reactant of Route 5
N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
Reactant of Route 6
N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

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